1-(1-Cyclohexylethenyl)pyrrolidine

Enamine Chemistry Regioselective Synthesis Kinetic Control

1-(1-Cyclohexylethenyl)pyrrolidine (CAS 76833-14-2, MF: C₁₂H₂₁N, MW: 179.30 g/mol) is an exocyclic vinyl enamine belonging to the pyrrolidine class of five-membered heterocyclic amines. Its core structural feature is an exocyclic C=C double bond conjugated to a pyrrolidine nitrogen, distinguishing it from the widely available endocyclic enamine analog 1-(cyclohex-1-en-1-yl)pyrrolidine (CAS 1125-99-1), which possesses an endocyclic double bond within the cyclohexene ring.

Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
CAS No. 76833-14-2
Cat. No. B14455609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cyclohexylethenyl)pyrrolidine
CAS76833-14-2
Molecular FormulaC12H21N
Molecular Weight179.30 g/mol
Structural Identifiers
SMILESC=C(C1CCCCC1)N2CCCC2
InChIInChI=1S/C12H21N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h12H,1-10H2
InChIKeyMVWCCYOPQMPJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Cyclohexylethenyl)pyrrolidine (CAS 76833-14-2): Structural Baseline and Procurement Context


1-(1-Cyclohexylethenyl)pyrrolidine (CAS 76833-14-2, MF: C₁₂H₂₁N, MW: 179.30 g/mol) is an exocyclic vinyl enamine belonging to the pyrrolidine class of five-membered heterocyclic amines . Its core structural feature is an exocyclic C=C double bond conjugated to a pyrrolidine nitrogen, distinguishing it from the widely available endocyclic enamine analog 1-(cyclohex-1-en-1-yl)pyrrolidine (CAS 1125-99-1), which possesses an endocyclic double bond within the cyclohexene ring [1][2]. This structural difference imparts distinct reactivity and selectivity profiles that are critical for applications requiring specific nucleophilic or regioselective behavior.

Why 1-(1-Cyclohexylethenyl)pyrrolidine Cannot Be Replaced by Generic Cyclohexenyl Pyrrolidines


Generic substitution with the more common endocyclic enamine 1-(cyclohex-1-en-1-yl)pyrrolidine (CAS 1125-99-1) is not scientifically valid due to fundamentally different enamine regiochemistry. Exocyclic enamines, such as 1-(1-cyclohexylethenyl)pyrrolidine, are the kinetic products of enamine formation, whereas endocyclic enamines represent the thermodynamic products [1]. This kinetic control can be leveraged to access distinct reactivity manifolds: exocyclic enamines have been shown to exhibit a regiochemistry-dependent dichotomy in cyclization reactions, yielding different β-turn templates compared to their endocyclic counterparts [2]. Additionally, the exocyclic double bond is orthogonal to the cyclohexyl ring system, offering a distinct steric environment and electronic polarization that directly impacts nucleophilicity and reaction outcomes. Consequently, procurement decisions that treat these compounds as interchangeable risk compromised synthetic outcomes and invalidate comparative structure-activity relationship (SAR) studies.

1-(1-Cyclohexylethenyl)pyrrolidine: Quantitative Differentiation Data


Exocyclic vs. Endocyclic Enamine: Kinetic Product Control as a Procurement Rationale

The compound 1-(1-cyclohexylethenyl)pyrrolidine is an exocyclic enamine, which is formed as the kinetic product in enamine synthesis, whereas the more common 1-(cyclohex-1-en-1-yl)pyrrolidine is the thermodynamically favored endocyclic enamine [1]. This fundamental difference in formation pathway (kinetic vs. thermodynamic) has been systematically established: Brønsted acid-catalyzed condensation of cyclic β-diketones with amines yields endocyclic enamines as thermodynamically favored products, while alternative activation methods provide exocyclic enamines as the kinetically controlled products [1].

Enamine Chemistry Regioselective Synthesis Kinetic Control

Endocyclic Enamine Baseline Nucleophilicity (N = 14.91) for Reactivity Comparison

While direct nucleophilicity parameters for 1-(1-cyclohexylethenyl)pyrrolidine are not currently available in the Mayr database, the endocyclic analog 1-(N-pyrrolidino)cyclohexene (CAS 1125-99-1) has a Mayr nucleophilicity parameter N of 14.91 and a slope parameter sN of 0.86 in dichloromethane [1]. This provides a critical baseline for researchers to contextualize the reactivity of the exocyclic enamine. The exocyclic double bond is expected to exhibit altered nucleophilicity due to differences in conjugation and steric accessibility, making the target compound a distinct entity for comparative reactivity studies.

Enamine Nucleophilicity Mayr Reactivity Parameters Structure-Reactivity Relationships

Cyclopropanation Tolerance: Exocyclic Alkene Moieties Are Well Tolerated

In a general enamine cyclopropanation protocol using dichloromethane as an electrophilic carbene equivalent, the presence of other alkene moieties in the enamine partner is well tolerated . This finding is particularly relevant for 1-(1-cyclohexylethenyl)pyrrolidine, which contains both an enamine double bond and an exocyclic vinyl group. The tolerance of additional alkene functionality suggests that this compound can undergo selective cyclopropanation at the enamine C=C bond without interference from the cyclohexylidene double bond, enabling chemoselective transformations not possible with simpler enamines.

Enamine Cyclopropanation Carbene Addition Synthetic Methodology

1-(1-Cyclohexylethenyl)pyrrolidine: Targeted Research Applications Driven by Structural Differentiation


Regioselective Synthesis Exploiting Kinetic Enamine Control

Researchers investigating asymmetric Michael additions and other transformations requiring precise control over enamine regiochemistry should prioritize 1-(1-cyclohexylethenyl)pyrrolidine. Its exocyclic nature, as a kinetic enamine product, allows access to reaction manifolds distinct from those of the thermodynamic endocyclic enamine, enabling the exploration of regiodivergent synthetic pathways [1].

Comparative Nucleophilicity and Structure-Reactivity Studies

This compound serves as a valuable probe for quantifying the impact of exocyclic vs. endocyclic enamine structure on nucleophilicity. The known Mayr nucleophilicity parameter (N = 14.91) of the endocyclic analog provides a direct benchmark for comparative kinetic studies, essential for building predictive structure-reactivity models in enamine chemistry [1].

Chemoselective Cyclopropanation of Enamines with Retained Exocyclic Alkene

1-(1-Cyclohexylethenyl)pyrrolidine is an ideal substrate for cyclopropanation methodologies where an additional alkene must survive the reaction conditions. The demonstrated tolerance of other alkene moieties in TiCl₄-Mg-mediated enamine cyclopropanation indicates that the exocyclic vinyl group can be preserved, enabling the synthesis of complex cyclopropylamine building blocks with orthogonal functionality [1].

Cyclization Reactions for β-Turn Template Synthesis

Exocyclic enamines, including 1-(1-cyclohexylethenyl)pyrrolidine, participate in PCl₃-catalyzed cyclizations with protected dehydroamino acids to yield distinct β-turn templates compared to endocyclic enamines. This regiochemistry-dependent dichotomy provides a rational basis for selecting the exocyclic isomer when specific peptide mimetic scaffolds are targeted [1].

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